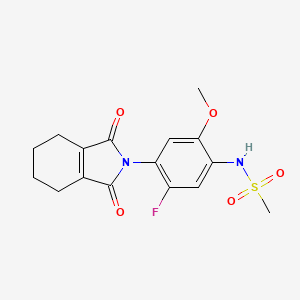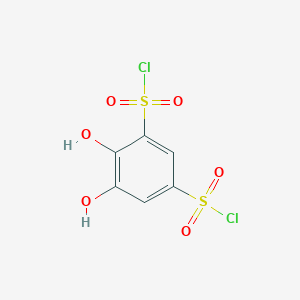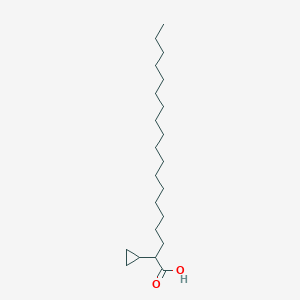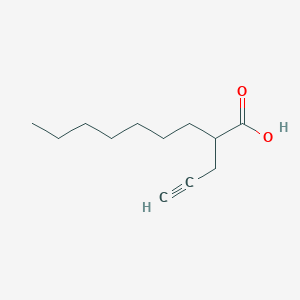![molecular formula C20H22O4S3 B14276498 2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid CAS No. 144707-21-1](/img/structure/B14276498.png)
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid is a complex organic compound characterized by the presence of multiple sulfanyl (thioether) groups and carboxylic acid functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid typically involves multi-step organic reactions. One common approach is the stepwise introduction of sulfanyl groups to a benzoic acid derivative. The process may include:
Thioether Formation: Reacting a benzoic acid derivative with a thiol compound under basic conditions to form a thioether linkage.
Chain Extension: Using alkyl halides to extend the carbon chain, followed by further thioether formation.
Carboxylation: Introducing carboxyl groups through oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid involves its interaction with various molecular targets. The sulfanyl groups can form strong interactions with metal ions, making it useful in metal chelation therapy. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[2-({4-[(2-Hydroxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid: Similar structure but with hydroxyl groups instead of carboxyl groups.
2-{[2-({4-[(2-Methylphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid: Similar structure but with methyl groups instead of carboxyl groups.
Uniqueness
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid is unique due to the presence of multiple carboxylic acid groups, which enhance its solubility in water and its ability to form strong hydrogen bonds. This makes it particularly useful in applications requiring high solubility and strong intermolecular interactions.
Propriétés
Numéro CAS |
144707-21-1 |
|---|---|
Formule moléculaire |
C20H22O4S3 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
2-[4-[2-(2-carboxyphenyl)sulfanylethylsulfanyl]butylsulfanyl]benzoic acid |
InChI |
InChI=1S/C20H22O4S3/c21-19(22)15-7-1-3-9-17(15)26-12-6-5-11-25-13-14-27-18-10-4-2-8-16(18)20(23)24/h1-4,7-10H,5-6,11-14H2,(H,21,22)(H,23,24) |
Clé InChI |
BEVPTPSASJQYRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)SCCCCSCCSC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


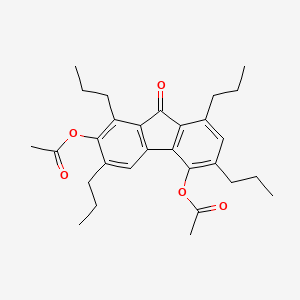
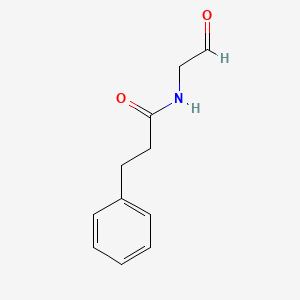
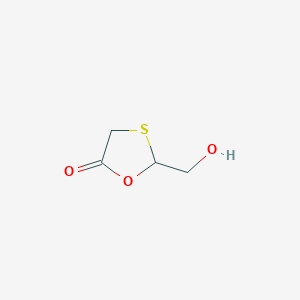
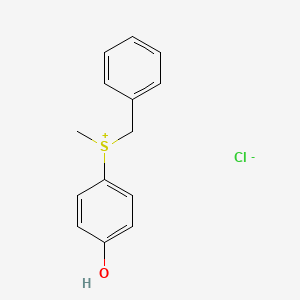
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
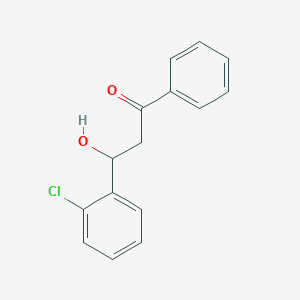


![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
